

discovery and history of 5-Amino-2-(hydroxymethyl)benzimidazole

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Compound of Interest

Compound Name: 5-Amino-2-(hydroxymethyl)benzimidazole

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5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Guide

An In-depth Review of the Synthesis, Properties, and Potential Applications of a Versatile Benzimidazole Derivative

Introduction

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a vast array of pharmacologically active molecules and functional materials. The presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position imparts this molecule with unique chemical reactivity and potential for diverse biological interactions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of **5-Amino-2-(hydroxymethyl)benzimidazole**, tailored for researchers, scientists, and drug development professionals.

While specific literature detailing the initial discovery and a comprehensive history of **5-Amino-2-(hydroxymethyl)benzimidazole** is not extensively documented, its existence is confirmed through its Chemical Abstracts Service (CAS) number 294656-36-3. The scientific interest in

this molecule primarily stems from its potential as a versatile building block in the synthesis of more complex benzimidazole derivatives with a wide range of therapeutic applications.

Synthesis and Experimental Protocols

The synthesis of **5-Amino-2-(hydroxymethyl)benzimidazole**, while not explicitly detailed in dedicated publications, can be reliably achieved through established methods for benzimidazole ring formation. The most common and versatile approach involves the condensation of an appropriately substituted ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.

A plausible and efficient synthetic route for **5-Amino-2-(hydroxymethyl)benzimidazole** involves the condensation of 1,2,4-triaminobenzene with glycolic acid. This reaction proceeds via an initial acylation of one of the amino groups of the diamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

Experimental Protocol: Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

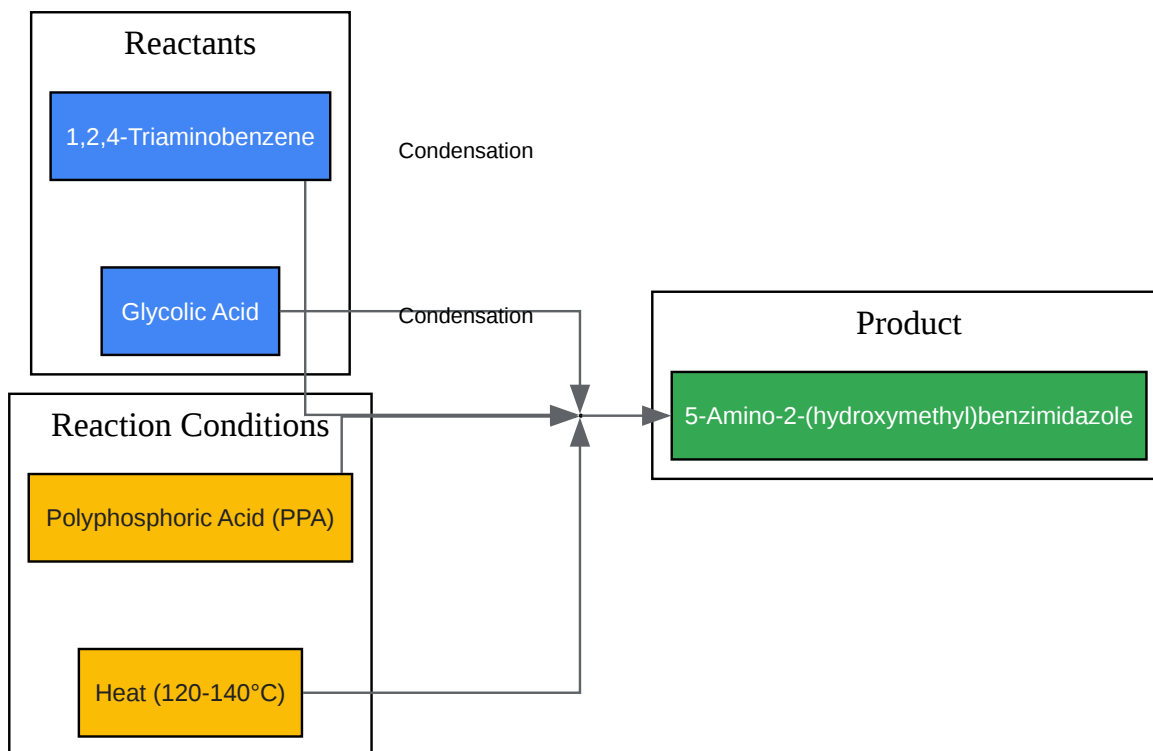
Materials:

- 1,2,4-Triaminobenzene dihydrochloride
- Glycolic acid
- Polyphosphoric acid (PPA)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Water (deionized)
- Ethanol
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and glycolic acid (1.2 equivalents) is suspended in polyphosphoric acid (10-20 times the weight of the diamine).
- **Reaction:** The reaction mixture is heated to 120-140°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).
- **Work-up:** After completion of the reaction, the mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
- **Neutralization:** The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.
- **Extraction:** The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then dried. Alternatively, the aqueous solution can be extracted multiple times with ethyl acetate.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent such as ethanol/water to afford pure **5-Amino-2-(hydroxymethyl)benzimidazole**.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.



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Caption: Synthetic pathway for **5-Amino-2-(hydroxymethyl)benzimidazole**.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5-Amino-2-(hydroxymethyl)benzimidazole** are not widely published. However, based on information from chemical suppliers and computational predictions, the following properties can be summarized.

Property	Value	Source
CAS Number	294656-36-3	Chemical Supplier Data
Molecular Formula	C ₈ H ₉ N ₃ O	Chemical Supplier Data
Molecular Weight	163.18 g/mol	Chemical Supplier Data
Appearance	Solid (predicted)	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Not Reported	-
pKa	Not Reported	-
LogP	Not Reported	-

Biological Activity and Potential Applications

While no specific studies detailing the biological activities of **5-Amino-2-(hydroxymethyl)benzimidazole** have been identified, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The presence of the amino and hydroxymethyl groups in the target molecule suggests several potential areas of therapeutic interest.

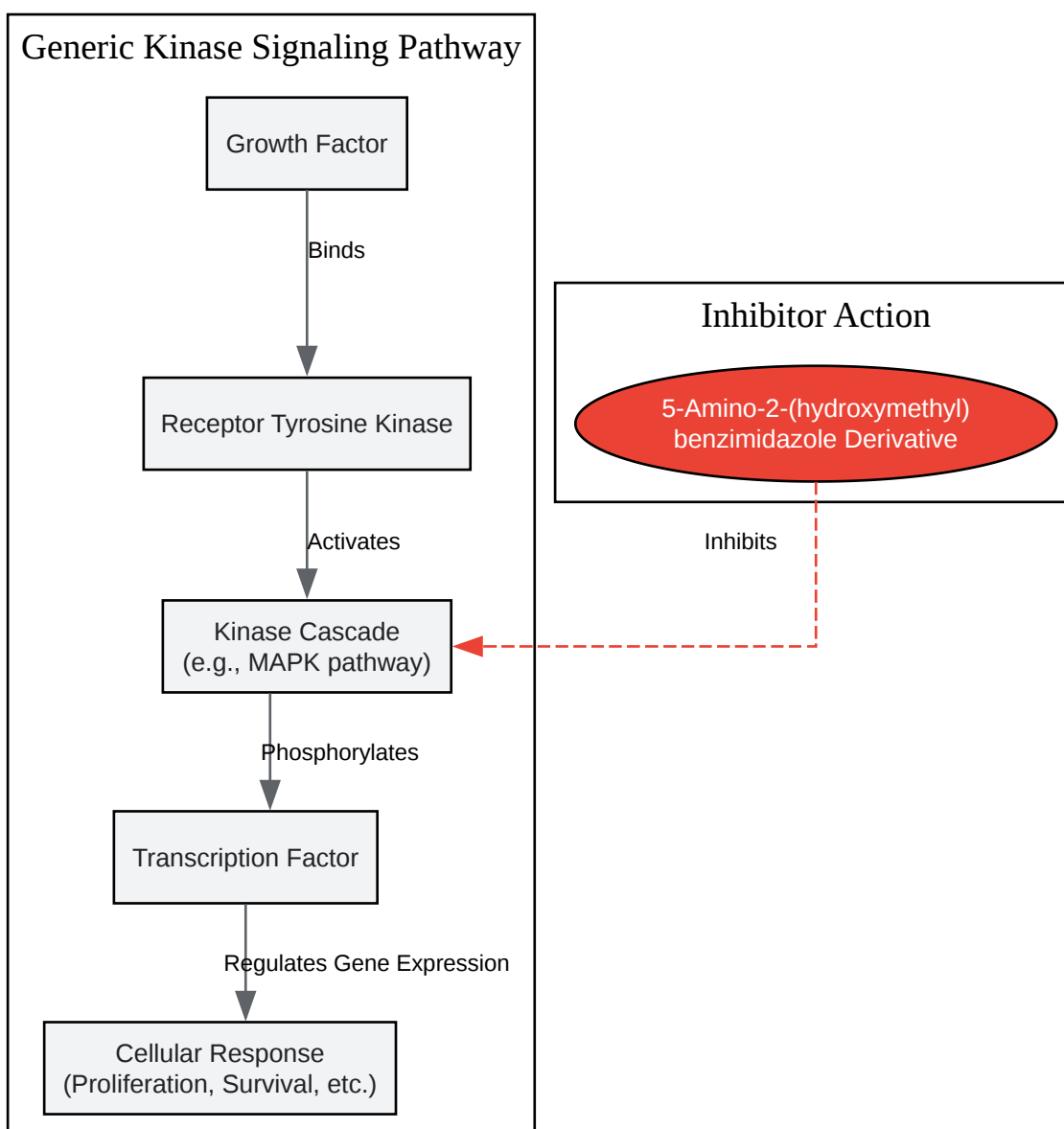
Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, including:

- **Antimicrobial Activity:** Many benzimidazole compounds are effective against various bacteria, fungi, and parasites.
- **Antiviral Activity:** Certain benzimidazoles have shown efficacy against a range of viruses.
- **Anticancer Activity:** The benzimidazole core is present in several anticancer drugs, often acting through mechanisms such as inhibition of tubulin polymerization or kinase signaling pathways.

- **Anti-inflammatory Activity:** Some benzimidazole derivatives possess anti-inflammatory properties.

The amino group at the 5-position can serve as a key site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. The hydroxymethyl group at the 2-position can also be functionalized to improve properties such as solubility or to act as a linker to other molecular entities.

Given the established role of benzimidazoles in inhibiting various protein kinases involved in cell signaling pathways, it is plausible that **5-Amino-2-(hydroxymethyl)benzimidazole** or its derivatives could act as kinase inhibitors. A generic kinase inhibition pathway is illustrated below.



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Caption: Potential mechanism of action via kinase inhibition.

Conclusion

5-Amino-2-(hydroxymethyl)benzimidazole is a valuable, yet under-characterized, member of the benzimidazole family. While its specific discovery and history are not well-documented, its chemical structure suggests significant potential as a scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological

activities. Future research focused on this molecule and its derivatives could uncover new lead compounds for the treatment of a variety of diseases, further highlighting the versatility and importance of the benzimidazole core in medicinal chemistry.

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